

# In-Depth Technical Guide: 4-Chloropyridine-3-sulfonamide (CAS 33263-43-3)

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## Compound of Interest

Compound Name: 4-Chloropyridine-3-sulfonamide

Cat. No.: B047618

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **4-Chloropyridine-3-sulfonamide**. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly those utilizing this compound as a key building block.

## Physicochemical Properties

**4-Chloropyridine-3-sulfonamide** is a stable, off-white to light beige crystalline powder.<sup>[1]</sup> It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the diuretic drug Torsemide.<sup>[2]</sup> It is also a key precursor for a class of compounds that act as inhibitors of carbonic anhydrase.<sup>[3][4]</sup>

Table 1: Physicochemical Data for **4-Chloropyridine-3-sulfonamide**

Property	Value	Source(s)
CAS Number	33263-43-3	[3][5]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub> S	[3][6]
Molecular Weight	192.62 g/mol	[4][6]
Appearance	White to off-white crystalline powder	[1][7]
Melting Point	150-155 °C	[1][4][8]
>167 °C (decomposes)	[3]	
Boiling Point (Predicted)	380.4 ± 52.0 °C	[4][8]
Solubility	Slightly soluble in DMSO and Methanol. Soluble in water.	[3]
Purity	>98%	[7][9]
Storage	Store in a cool, dry place, protected from light and moisture. Recommended storage at 2-8°C under an inert atmosphere.	[7][8]

## Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of **4-Chloropyridine-3-sulfonamide**. While experimental NMR data is not readily available in the public domain, predicted spectra and other experimental data are summarized below.

Table 2: Spectroscopic Data for **4-Chloropyridine-3-sulfonamide**

Technique	Data	Source(s)
<sup>1</sup> H NMR (Predicted)	Due to the lack of publicly available experimental data, a predicted <sup>1</sup> H NMR spectrum is provided. Chemical shifts are estimated based on computational models and may differ from experimental values. Key predicted signals include protons on the pyridine ring and the sulfonamide group.	N/A
<sup>13</sup> C NMR (Predicted)	As with <sup>1</sup> H NMR, a predicted <sup>13</sup> C NMR spectrum is provided in the absence of experimental data. Predicted signals correspond to the five carbon atoms of the pyridine ring.	N/A
Infrared (IR) Spectroscopy	FTIR spectra are available and show characteristic peaks for the functional groups present in the molecule.	
Mass Spectrometry (MS)	GC-MS data indicates a molecular ion peak consistent with the molecular weight of the compound.	

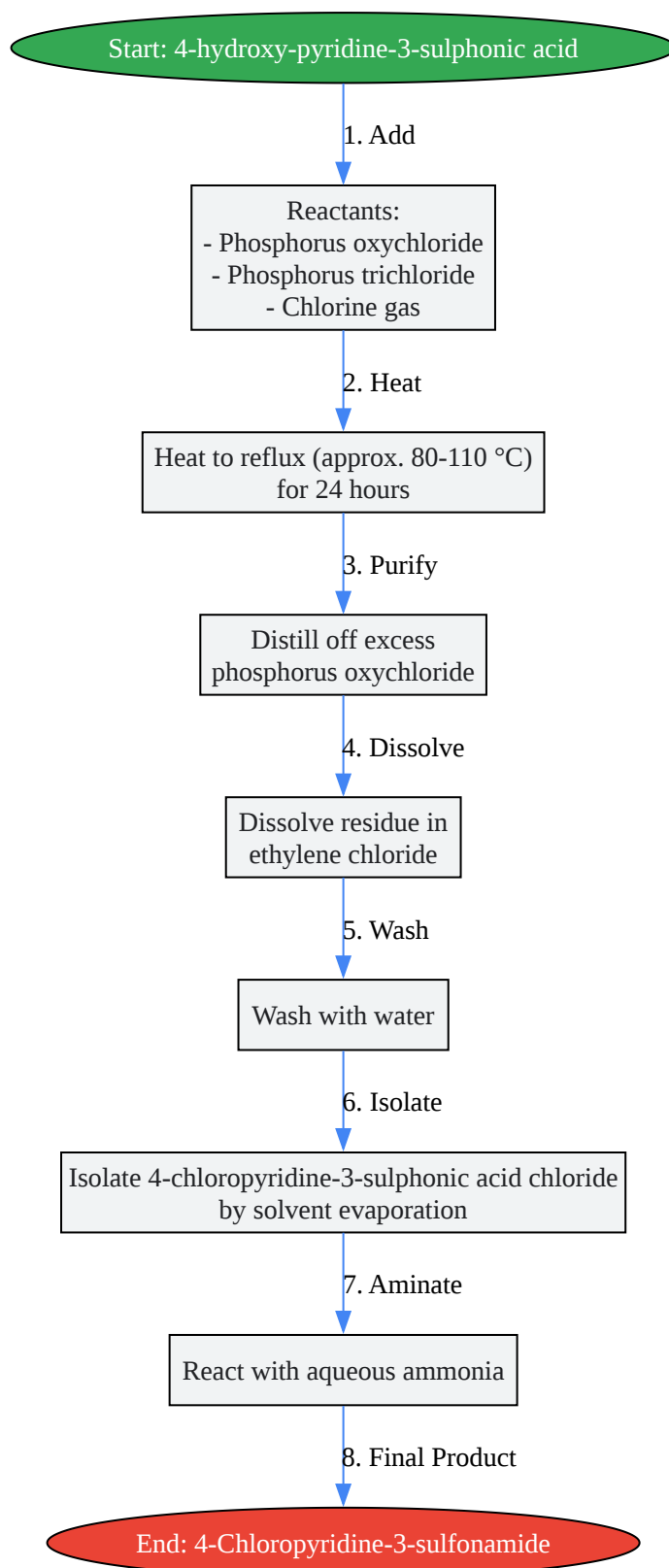
## Experimental Protocols

### Synthesis of 4-Chloropyridine-3-sulfonamide

A common and well-documented method for the synthesis of **4-Chloropyridine-3-sulfonamide** involves the reaction of 4-hydroxy-3-pyridinesulfonic acid with a mixture of phosphorus oxychloride and phosphorus trichloride, followed by chlorination and subsequent amination. A

detailed protocol is described in the patent literature for the synthesis of Torsemide, for which this compound is an intermediate.

Experimental Workflow: Synthesis of **4-Chloropyridine-3-sulfonamide**



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Caption: Synthesis workflow for **4-Chloropyridine-3-sulfonamide**.

## High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of **4-Chloropyridine-3-sulfonamide** and its derivatives. The following conditions have been reported for the analysis of related 4-(4-R<sup>1</sup>-1,2,3-triazol-1-yl)pyridine-3-sulfonamides, which can be adapted for the title compound.

Table 3: HPLC Method Parameters

Parameter	Condition
Instrument	Shimadzu (Model LC-10AD) HPLC system or equivalent
Column	Gemini 4.6 × 250 mm; C6-phenyl; 5 µm; 110 Å
Mobile Phase A	Deionized water with 0.1% (v/v) trifluoroacetic acid
Mobile Phase B	80% acetonitrile-water containing 0.08% (v/v) trifluoroacetic acid
Gradient	Linear gradient of 5–100% B over 60 minutes
Flow Rate	1 mL/min
Detection	UV spectrophotometer

## Biological Activity and Signaling Pathways

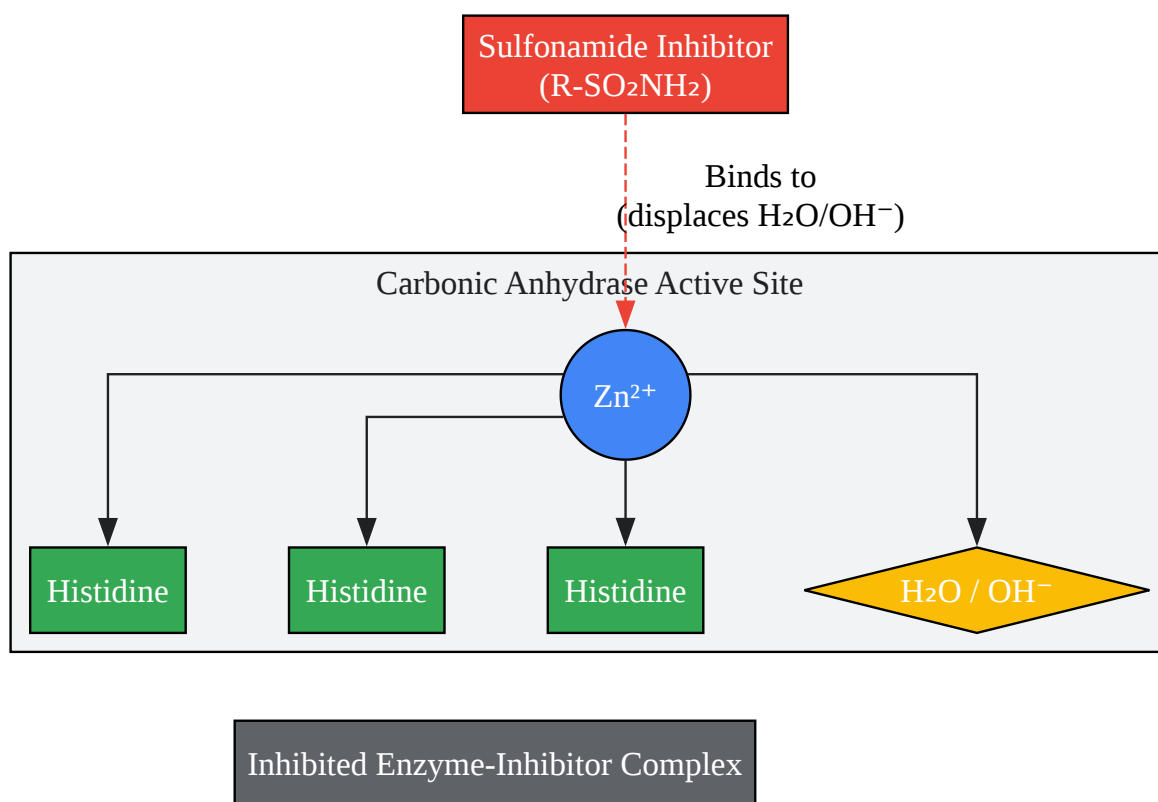
**4-Chloropyridine-3-sulfonamide** is a precursor to compounds that exhibit significant biological activity, primarily as carbonic anhydrase inhibitors.

## Mechanism of Action: Carbonic Anhydrase Inhibition

Sulfonamide-based inhibitors, derived from **4-Chloropyridine-3-sulfonamide**, act by targeting the active site of carbonic anhydrase enzymes. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn<sup>2+</sup>) located in the

enzyme's active site. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme, thereby inhibiting its function.

#### Signaling Pathway: Carbonic Anhydrase Inhibition by Sulfonamides



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Caption: Inhibition of carbonic anhydrase by a sulfonamide.

This guide provides a foundational understanding of **4-Chloropyridine-3-sulfonamide**. For further in-depth research, it is recommended to consult the cited literature and perform experimental validation of the provided data.

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